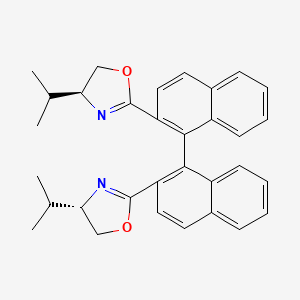
(R)-2,2'-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is a chiral compound with significant applications in various fields of chemistry. This compound is known for its unique stereochemistry, which makes it an important molecule in asymmetric synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene typically involves the reaction of 1,1’-binaphthalene-2,2’-diol with (S)-4-isopropyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product from any side products or impurities.
化学反应分析
Types of Reactions
®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the oxazole rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.
科学研究应用
Chemistry
In chemistry, ®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene is used as a chiral ligand in asymmetric catalysis. It helps in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of chiral drugs. Its unique stereochemistry allows for the selective interaction with biological targets, leading to improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of high-performance materials and as a catalyst in various chemical processes. Its ability to induce chirality in other molecules makes it valuable in the synthesis of complex organic compounds.
作用机制
The mechanism of action of ®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene involves its interaction with specific molecular targets. As a chiral ligand, it binds to metal centers in catalytic complexes, facilitating asymmetric transformations. The oxazole rings play a crucial role in stabilizing the transition states, leading to high enantioselectivity in the reactions.
相似化合物的比较
Similar Compounds
- ®-2,2’-Bis((S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene
- ®-2,2’-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene
Uniqueness
Compared to similar compounds, ®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene offers a unique combination of steric and electronic properties. The isopropyl groups provide a balance between steric hindrance and electronic effects, making it a versatile ligand in various catalytic applications.
This detailed article provides a comprehensive overview of ®-2,2’-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-1,1’-binaphthalene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(4S)-4-propan-2-yl-2-[1-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O2/c1-19(2)27-17-35-31(33-27)25-15-13-21-9-5-7-11-23(21)29(25)30-24-12-8-6-10-22(24)14-16-26(30)32-34-28(18-36-32)20(3)4/h5-16,19-20,27-28H,17-18H2,1-4H3/t27-,28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYYZBATXJFEKJ-VSGBNLITSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@H](CO6)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[(3R,6S)-6-ethynyltetrahydropyran-3-yl]carbamate](/img/structure/B8248704.png)
![Methyl 3-[benzyl(methyl)amino]oxetane-3-carboxylate](/img/structure/B8248713.png)
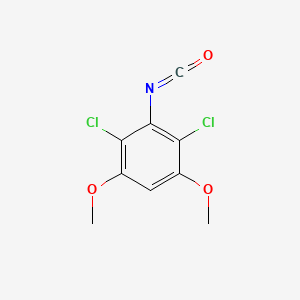
![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8248728.png)
![2-(4-(Dibenzo[b,d]furan-2-yl)phenyl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B8248741.png)
![N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B8248756.png)
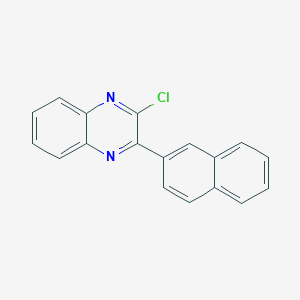
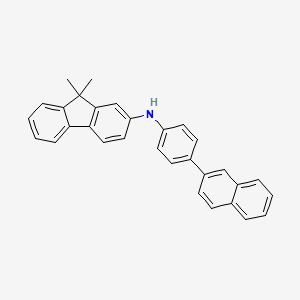
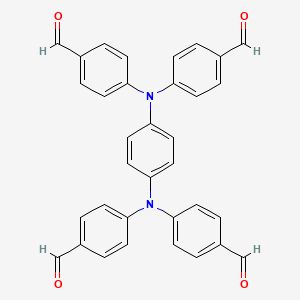
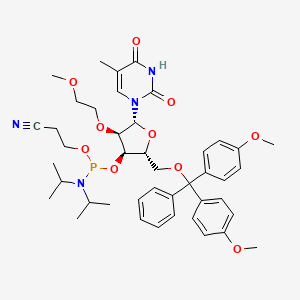
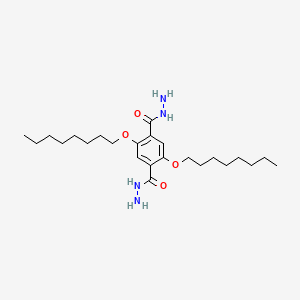
![N-([1,1'-biphenyl]-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B8248807.png)
![2-Chlorobenzo[c]phenanthrene](/img/structure/B8248812.png)
